![molecular formula C20H16N4O5 B2597321 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione CAS No. 1207014-56-9](/img/structure/B2597321.png)

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

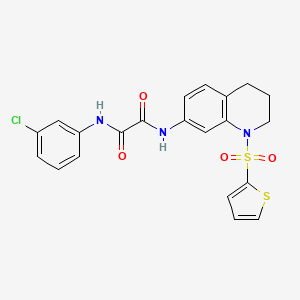

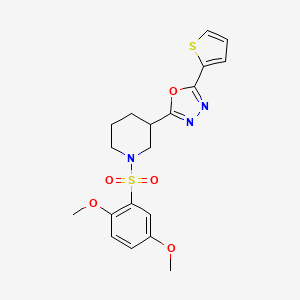

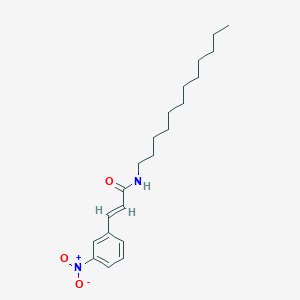

The compound “1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and rings, including a benzo[d][1,3]dioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, and a quinazoline-2,4(1H,3H)-dione group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzo[d][1,3]dioxol-5-yl group could be introduced via a reaction with a suitable precursor . The 1,2,4-oxadiazol-5-yl group could be formed via a cyclization reaction . The quinazoline-2,4(1H,3H)-dione group could be formed via a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, the 1,2,4-oxadiazol-5-yl group is a type of heterocycle containing nitrogen and oxygen, and the quinazoline-2,4(1H,3H)-dione group is a type of quinazoline derivative .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. For example, the benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions . The 1,2,4-oxadiazol-5-yl group could potentially undergo reactions with nucleophiles . The quinazoline-2,4(1H,3H)-dione group could potentially undergo reactions with bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would depend on the presence of polar groups, its melting and boiling points would depend on the strength of the intermolecular forces, and its reactivity would depend on the presence of reactive groups .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

This compound has been evaluated for its potential as an anticancer agent . Research indicates that derivatives of benzo[d][1,3]dioxol-5-yl, such as those found in this compound, have shown activity against various cancer cell lines . Specifically, studies have focused on prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. The compound’s ability to induce cell cycle arrest and apoptosis in cancer cells is of particular interest for developing new anticancer therapies .

Tubulin Polymerization Inhibition

The benzo[d][1,3]dioxol-5-yl moiety is part of a privileged structural motif found in molecules that exhibit a broad spectrum of biological activities, including the inhibition of tubulin polymerization . This is a significant mechanism by which anticancer agents work, causing mitotic blockade and cell apoptosis. The compound’s design is based on the structures of antitubulin molecules, aiming to explore the utility of indoles as anticancer agents .

Organoselenium Chemistry

Organoselenium compounds, which include structural motifs similar to those in the compound , have been explored for their potential applications in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . The benzo[d][1,3]dioxole subunit, in particular, has been associated with antioxidant, antitumor, anti-infective, cytokine inducer, and immuno-modulator activities .

Antioxidant Properties

The compound’s structure suggests potential antioxidant properties. Organoselenium compounds, which share similar structural features, have been identified as antioxidants, providing a protective effect against oxidative stress . This application could be relevant in the development of treatments for diseases associated with oxidative damage.

Antimicrobial Activity

Compounds containing the benzo[d][1,3]dioxole moiety have been reported to possess antimicrobial properties . This suggests that the compound could be investigated for its efficacy against various bacterial and fungal pathogens, contributing to the field of infectious disease treatment.

COX-2 Inhibition

The benzo[d][1,3]dioxole structure is also found in COX-2 inhibitors, which are a class of drugs that reduce inflammation and pain . Research into the compound’s potential as a COX-2 inhibitor could lead to the development of new anti-inflammatory medications.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O5/c1-2-23-19(25)13-5-3-4-6-14(13)24(20(23)26)10-17-21-18(22-29-17)12-7-8-15-16(9-12)28-11-27-15/h3-9H,2,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNJJNWCLYDISC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2597243.png)

![4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2597244.png)

![(1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2597250.png)

![2-(4-chlorophenoxy)-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2597254.png)

![2-[5-(4-Chlorobenzoyl)-2-thienyl]ethanethioamide](/img/structure/B2597255.png)

![(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2597258.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2597259.png)

![N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2597260.png)